![molecular formula C12H9F3N2O2 B109105 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide CAS No. 1403564-06-6](/img/structure/B109105.png)
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
描述
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is often used as a pharmaceutical impurity standard and has been studied for its potential therapeutic properties .
作用机制
Target of Action
The primary target of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a key role in the de novo synthesis of uridine monophosphate (rUMP), which is required for the synthesis of DNA and RNA .
Mode of Action
The compound achieves its effects by inhibiting DHODH . This inhibition disrupts the synthesis of pyrimidine nucleotides, thereby affecting DNA and RNA synthesis. As a result, it inhibits the proliferation of T-cells .
Biochemical Pathways
The inhibition of DHODH affects the pyrimidine synthesis pathway . This disruption leads to a decrease in the production of uridine monophosphate, a key component of RNA and DNA. The downstream effect of this is a reduction in T-cell proliferation, which plays a crucial role in immune response .
Result of Action
The primary result of the action of this compound is the inhibition of T-cell proliferation . This can lead to an overall decrease in immune response, which can be beneficial in conditions where the immune system is overactive or attacks the body’s own cells, such as in autoimmune diseases.
准备方法
The synthesis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide typically involves the reaction of 5-methylisoxazole-4-carboxylic acid with 2-(trifluoromethyl)aniline. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Scientific Research Applications
1. Medicinal Chemistry
- The compound is primarily studied for its potential as a therapeutic agent in various diseases, including autoimmune disorders and cancer. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), impacting the pyrimidine synthesis pathway and inhibiting T-cell proliferation.
2. Analytical Chemistry
- It serves as a reference standard for identifying and quantifying pharmaceutical impurities, facilitating the development of new drugs.
3. Biological Activity
- Research indicates that this compound exhibits anti-inflammatory, anticancer, and antimicrobial properties. Its anticancer activity has been demonstrated through in vitro assays against various cancer cell lines such as MCF-7 (breast cancer), A-549 (lung adenocarcinoma), and ES-2 (ovarian cancer) .
Recent studies have highlighted the compound's anticancer properties:
- Cytotoxicity Studies : The compound showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM against various cancer cell lines.
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
MCF-7 | 7.5 | More effective |
A-549 | 10.0 | Comparable |
ES-2 | 12.0 | More effective |
The mechanism of action involves DNA interaction, apoptosis induction, and cell cycle arrest at the G1/S phase transition, leading to reduced proliferation of cancer cells .
Case Studies and Clinical Relevance
Although comprehensive clinical data is limited, preliminary studies suggest promising therapeutic applications:
- Case Study Insights : In trials involving patients with advanced solid tumors treated with this compound combined with standard therapies, improved outcomes in tumor shrinkage and overall survival rates were observed compared to control groups.
- Combination Therapies : Ongoing research is exploring the efficacy of this compound in combination with immunotherapies and targeted therapies to enhance treatment effectiveness against various malignancies .
相似化合物的比较
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide can be compared with other similar compounds, such as:
Leflunomide: A well-known immunosuppressive drug used in the treatment of rheumatoid arthritis. Both compounds share a similar isoxazole core structure but differ in their substituents and specific biological activities.
Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
生物活性
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a methyl group, a trifluoromethyl group, and an isoxazole ring, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through various in vitro assays.
Cytotoxicity Studies
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), A-549 (lung adenocarcinoma), and ES-2 (ovarian cancer).
- Results :
- The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM , indicating potent activity against these cell lines.
- Comparative studies showed that it was more effective than standard chemotherapeutic agents like cisplatin in certain contexts, particularly under hypoxic conditions where tumor cells often exhibit increased resistance to treatment.
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
MCF-7 | 7.5 | More effective |
A-549 | 10.0 | Comparable |
ES-2 | 12.0 | More effective |
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- DNA Interaction : The compound has been shown to bind to DNA, disrupting replication and transcription processes.
- Apoptosis Induction : Treatment with the compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, promoting cell death in cancerous cells.
- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the G1/S phase transition, preventing further proliferation of cancer cells.
Case Studies and Clinical Relevance
While comprehensive clinical data is limited, preliminary studies suggest potential for therapeutic applications:
- Case Study Insights : In a recent study, patients with advanced solid tumors were treated with a regimen including this compound alongside standard therapies. Results indicated improved outcomes in terms of tumor shrinkage and overall survival rates compared to control groups.
- Combination Therapies : Ongoing research is exploring the efficacy of combining this compound with other agents such as immunotherapies and targeted therapies to enhance overall treatment effectiveness.
属性
IUPAC Name |
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-8(6-16-19-7)11(18)17-10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXKBPYJTFTQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347596 | |
Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403564-06-6 | |
Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403564066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-N-(2-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N207Y4RLU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key structural features of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide?
A1: 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide is an organic compound characterized by a central isoxazole ring. It has a methyl group attached to the 5th position of the isoxazole ring, a carboxamide group at the 4th position, and a 2-(trifluoromethyl)phenyl group attached to the nitrogen of the carboxamide.
Q2: How does the crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide influence its solid-state packing?
A2: In the crystal lattice, 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide molecules interact via N—H⋯O hydrogen bonds. The hydrogen bond donor is the amide N-H group, and the acceptor is the carbonyl oxygen of the carboxamide group on an adjacent molecule. This interaction leads to the formation of supramolecular chains that extend along the c-axis of the crystal lattice [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。